The compound is derived from nicotinic acid and its derivatives, which have been extensively studied for their pharmacological properties. The classification of 2-chloro-N-ethyl-N-methylnicotinamide falls under the category of pyridinecarboxamides, which are known for their potential therapeutic applications, including anti-cancer and anti-inflammatory properties .
The synthesis of 2-chloro-N-ethyl-N-methylnicotinamide can be achieved through several methods, typically involving the reaction of suitable pyridine derivatives with alkylating agents. One common method involves the use of 6-chloro-N-methylnicotinamide as a precursor, where it is reacted with ethylamine in a controlled environment.
Nuclear magnetic resonance spectroscopy (NMR) analysis reveals distinct chemical shifts corresponding to the different protons in the molecule, confirming its structure .
2-Chloro-N-ethyl-N-methylnicotinamide can participate in several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 2-chloro-N-ethyl-N-methylnicotinamide is primarily linked to its interaction with biological targets such as enzymes and receptors involved in cellular signaling pathways.
Research indicates that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .
The physical properties of 2-chloro-N-ethyl-N-methylnicotinamide include:
Chemical properties include:
The applications of 2-chloro-N-ethyl-N-methylnicotinamide span various fields:
Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-L-methionine (SAM) as a cofactor, producing S-adenosyl-L-homocysteine (SAH) and N1-methylnicotinamide (MNA). Dysregulation of NNMT is implicated in cancers, metabolic disorders, and neurodegenerative diseases due to its role in depleting SAM pools and altering cellular methylation potential [5]. The bisubstrate inhibitor II399 (Ki = 5.9 nM), incorporating a chlorinated nicotinamide scaffold linked to a synthetic SAM mimic, exemplifies structure-based optimization targeting NNMT. Its design replaced polar moieties (e.g., aminobutanoic acid in earlier inhibitors) with lipophilic components to enhance cell permeability. The chloro substituent at the pyridine C2 position was introduced to retain binding affinity while improving metabolic stability, yielding a cellular IC₅₀ of 1.9 μM—a 1,000-fold selectivity over related methyltransferases like NTMT1 and PRMT1 [5]. Key structural features of 2-chloro-N-ethyl-N-methylnicotinamide (CAS 112006-59-4) include:
Table 1: Structural and Physicochemical Properties of 2-Chloro-N-ethyl-N-methylnicotinamide
Property | Value |
---|---|
CAS Registry Number | 112006-59-4 |
Molecular Formula | C₉H₁₁ClN₂O |
Molecular Weight (g/mol) | 198.65 |
SMILES | CCN(C)C(=O)C1=C(N=CC=C1)Cl |
InChI Key | OKOCIHPHSMRJDK-UHFFFAOYSA-N |
Storage Conditions | Dry, cool environment; sealed container |
The chlorine atom in 2-chloro-N-ethyl-N-methylnicotinamide forms a critical halogen bond (XB) with the Asp142 residue in NNMT’s substrate-binding pocket. This XB interaction occurs at a distance of ~3 Å—shorter than the sum of van der Waals radii—optimizing enthalpic contributions to binding affinity [5] [8]. Computational workflows like discrete Gibbs sampler-based λ-dynamics (d-GSλD) quantified the energetic favorability (−5.19 kcal/mol) of replacing adenine with 4-chloropyrrolopyrimidine in inhibitors. Molecular dynamics simulations revealed that chlorine’s σ-hole polarization enhances hydrophobic contacts with residues (Ala169, Val143, and Tyr86), offsetting desolvation penalties during binding [5]. Force fields parameterized for halogens (e.g., ffBXB and VinaXB) accurately model these interactions by incorporating anisotropic electrostatic potentials, enabling predictive optimization of chloro-substituted inhibitors [8].
Systematic modifications of the nicotinamide scaffold reveal that chloro substitution at C2 is essential for NNMT inhibition. Analogues lacking this halogen (e.g., N-ethyl derivatives) exhibit 20-fold reduced potency due to weakened halogen bonding and hydrophobic packing [5]. The N-ethyl-N-methylamide moiety enhances lipophilicity (log P ≈ 1.5) compared to primary amides, improving membrane permeability. Key SAR trends include:
Hybrid molecules embedding this pharmacophore (e.g., Au(I)-carbazole conjugates) demonstrate dual inhibition of topoisomerase I and NNMT, underscoring its versatility in polypharmacology [9].
Table 2: Activity of Chlorinated Nicotinamide Analogues Against NNMT
Compound | Modification | Biochemical Ki/IC₅₀ | Cellular IC₅₀ |
---|---|---|---|
II399 (2-Chloro-N-ethyl-N-methylnicotinamide-linked) | Chloropyrrolopyrimidine + lipophilic linker | 5.9 nM | 1.9 μM |
II542 | N-ethyl substituent | 7.7 μM | >10 μM |
2-Chloro-N-methylnicotinamide | Unsubstituted amide | Not active | Not active |
6-Methylnicotinamide | C6-methyl | Not active | Not active |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: